4,5-Diphenyl-1,5-dihydroimidazole-2-thione
Description
Significance of Imidazole-2-thione Scaffolds in Modern Chemical Research
The imidazole-2-thione scaffold, the core structure of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione, is of considerable interest in contemporary chemical research. These structures are recognized for their diverse biological activities, making them attractive templates for drug discovery and development. asianindexing.comresearchgate.net
Substituted imidazole-2-thiones have demonstrated a remarkable range of pharmacological properties, including antimicrobial, antifungal, antithyroid, antioxidant, and antihypertensive activities. asianindexing.comresearchgate.net Their structural similarity to a portion of the purine (B94841) bases found in DNA and RNA allows them to interact with various biological targets. ppor.az The imidazole (B134444) core, being electron-rich, can readily bind to a variety of enzymes and receptors. researchgate.net
In the realm of medicinal chemistry, these scaffolds are being explored for their potential as anticancer agents. researchgate.netnih.gov Some derivatives have been shown to act as dual DNA intercalators and topoisomerase II inhibitors, crucial mechanisms for combating cancer cell proliferation. nih.gov Furthermore, certain imidazole-2-thiones have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cell lines. researchgate.netnih.gov
Beyond medicine, imidazole-2-thiones also find applications in materials science and organometallic chemistry. They can act as ligands for metal coordination, forming complexes with potential catalytic or antimicrobial properties. asianindexing.comresearchgate.net
Historical Context and Evolution of Research on Imidazole-2-thione Derivatives
Research into imidazole and its derivatives has a long history, with the parent compound first being synthesized in the 19th century. wikipedia.org The exploration of imidazole-2-thione derivatives is a more recent, yet rapidly expanding, area of study. The initial interest in these compounds was often driven by their potential as therapeutic agents. researchgate.netscialert.net
Over the past few decades, the number of publications and patents related to the synthesis and application of imidazole-2-thiones has steadily increased. asianindexing.comresearchgate.net This growth has been fueled by the development of more efficient synthetic methodologies, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. scialert.netresearchgate.net
Early research often focused on the synthesis and basic characterization of these compounds. As analytical techniques became more sophisticated, so did the depth of investigation into their chemical and physical properties. The evolution of computational chemistry has also played a significant role, allowing for theoretical studies of their electronic structure, reactivity, and potential interactions with biological molecules. ppor.azppor.az The continuous development of novel synthetic routes and the ongoing discovery of new biological activities ensure that imidazole-2-thione derivatives will remain a vibrant area of chemical research. isca.me
Scope and Academic Relevance of Investigating this compound
The specific compound, this compound, serves as a valuable case study within the broader class of imidazole-2-thiones. The presence of the two phenyl groups provides a unique steric and electronic environment, influencing its reactivity and potential applications.
Academic research on this particular derivative often revolves around its synthesis and its use as a precursor for more complex molecules. For instance, it can be used in the regioselective synthesis of imidazo[2,1-b]thiazines and imidazothiazoles, which are themselves of interest for their potential biological activities. researchgate.net The study of its alkylation reactions has provided insights into the preferred reaction pathways, which can be further investigated using theoretical methods. researchgate.net
Furthermore, derivatives of 4,5-diphenyl-1H-imidazole have been synthesized and evaluated for their antibacterial activity. scirp.org This highlights the ongoing interest in modifying the core structure of this compound to develop new therapeutic agents. The investigation of such specific derivatives contributes to the fundamental understanding of structure-activity relationships within this class of compounds, paving the way for the rational design of new molecules with desired properties.
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2349-58-8 | sigmaaldrich.com |
| Molecular Formula | C₁₅H₁₂N₂S | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | >300 °C | sigmaaldrich.com |
Table 2: Synthesis of Imidazole Derivatives
| Starting Materials | Product | Reaction Conditions | Reference |
| Benzoin (B196080), Thiourea (B124793) | 4,5-diphenyl-1H-imidazol-2-thiol | Dimethylformamide (DMF), 150˚C | scirp.org |
| 4,5-diphenylimidazole-2-thione, 1-chloro-2,3-epoxy-propane | 2,3‐epoxy‐propyl‐thioimidazole | Solid support, microwave irradiation | researchgate.net |
| Vicinal diamine, Compound with a thiocarbonyl moiety | Imidazole-2-thione | Oxidation of the resulting product | google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5471-43-2 |
|---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4,5-diphenyl-1,5-dihydroimidazole-2-thione |
InChI |
InChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13H,(H,16,18) |
InChI Key |
MMMCQPJORKNCMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4,5 Diphenyl 1,5 Dihydroimidazole 2 Thione and Its Analogues
Classical Synthesis Routes to 4,5-Diarylimidazole-2-thiones
Traditional methods for synthesizing 4,5-diarylimidazole-2-thiones have long been the cornerstone of their preparation, relying on fundamental organic reactions that are both robust and versatile.
The most prominent classical route to 4,5-diphenyl-1,5-dihydroimidazole-2-thione involves the acid-catalyzed condensation of an α-hydroxyketone (acyloin) with a thiourea (B124793) derivative. In this specific case, benzoin (B196080) (an α-hydroxyketone) reacts with thiourea. The reaction is typically carried out in a protic solvent, such as glacial acetic acid, which serves as both the solvent and the catalyst. researchgate.net This method is effective for preparing a variety of 4,5-diaryl-imidazole-2-thiones by simply varying the substituents on the acyloin and thiourea starting materials. researchgate.net
The general mechanism involves the initial formation of an intermediate through the reaction of the ketone carbonyl group with thiourea, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring system.
Table 1: Classical Synthesis via Acyloin Condensation
| α-Hydroxyketone | Thiourea Derivative | Conditions | Product | Reference |
|---|---|---|---|---|
| Benzoin | Thiourea | Glacial Acetic Acid, Reflux | This compound | researchgate.net |
| Anisoin | Thiourea | Glacial Acetic Acid, Reflux | 4,5-Bis(4-methoxyphenyl)-1,5-dihydroimidazole-2-thione | researchgate.net |
Alternative classical syntheses have been developed to circumvent the use of α-hydroxyketones, instead utilizing dicarbonyl compounds like benzil (B1666583). One-pot, three-component reactions involving benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) can produce 2,4,5-trisubstituted imidazoles. sciepub.com The subsequent conversion to the corresponding thione can then be achieved.
Another approach involves the cyclization of ketones and substituted thioureas using a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrogen halides (HCl or HBr). rsc.orgresearchgate.net This method avoids the pre-synthesis of α-haloketones, which are traditionally used but can be lachrymatory and toxic. researchgate.net The reaction mechanism is believed to involve the enolization of the ketone and the activation of the thiourea sulfur atom, possibly through an oxygen transfer from DMSO, facilitating the cyclization process. rsc.orgresearchgate.net
Furthermore, pre-formed 4,5-diphenylimidazole-2-thione can undergo cyclization reactions with various reagents. For example, reaction with dihaloalkanes like 1,2-dihaloethane in the presence of a base such as potassium carbonate in N,N-dimethyl formamide (B127407) (DMF) leads to the formation of fused bicyclic systems like imidazo[2,1-b] researchgate.netrsc.orgthiazoles. researchgate.net
Modern and Green Chemistry Synthetic Protocols
In response to the growing need for environmentally conscious and efficient chemical processes, modern synthetic protocols have been applied to the synthesis of this compound and its derivatives. These methods prioritize reduced reaction times, energy conservation, and the elimination of hazardous solvents.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 1,4,5-triarylimidazole-2-thiones and 1,3,4,5-tetraarylimidazole-2-thiones has been achieved by the condensation of benzoin with N-substituted or N,N'-disubstituted thioureas under microwave irradiation over a recyclable inorganic solid support. researchgate.net This approach dramatically reduces reaction times from hours to mere minutes while significantly improving product yields. researchgate.netjetir.org The use of microwave energy often allows for solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.netnih.gov Studies have shown that this technique is applicable to a wide range of substrates, including various primary amines, leading to high yields of the desired imidazole (B134444) derivatives. nih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole-2-thione Analogues | Reactants | Method | Conditions | Reaction Time | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzil, Aldehyde, Thiourea | Conventional Heating | Reflux in Ethanol | 8-12 hours | 70-85% | jetir.org | | Benzil, Aldehyde, Thiourea | Microwave Irradiation | Glacial Acetic Acid, Solvent-free | 1-3 minutes | 90-95% | jetir.org | | Benzoin, N-Substituted Thioureas | Conventional Heating | Hours | Moderate | researchgate.net | | Benzoin, N-Substituted Thioureas | Microwave Irradiation | Solid Support, Solvent-free | Minutes | Enhanced | researchgate.net |
Solvent-free synthesis represents a significant advancement in green chemistry, minimizing waste and avoiding the use of potentially toxic and volatile organic compounds. The synthesis of this compound analogues can be effectively performed under solvent-free conditions, often facilitated by microwave irradiation or the use of solid supports and catalysts. researchgate.netresearchgate.net
Brønsted acidic ionic liquids have been employed as efficient and recyclable catalysts for one-pot syntheses of related heterocyclic systems under solvent-free conditions. nih.govrsc.org These methods offer advantages such as good yields, short reaction times, and ambient temperature conditions, avoiding the need for organic solvents and metal catalysts. nih.gov Similarly, catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO4–SiO2) have been used for the efficient four-component synthesis of tetrasubstituted imidazoles under solvent-free conditions, with reaction times as short as 2-20 minutes. researchgate.net These protocols are noted for their simple work-up procedures and the ability to recycle the catalyst. sciepub.comrsc.org
Table 3: Solvent-Free Synthetic Approaches to Imidazole Derivatives
| Reaction Type | Catalyst / Support | Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Condensation of Benzoin and Thioureas | Inorganic Solid Support | Microwave Irradiation | Eliminates solvent, rapid reaction, high yield | researchgate.net |
| Three-component Biginelli-type reaction | Brønsted Acidic Ionic Liquid | 30°C or 90°C, Stirring | Avoids organic solvents and metal catalysts, recyclable catalyst | nih.gov |
| Four-component synthesis of imidazoles | HClO4–SiO2 | Solvent-free | Excellent yields, very short reaction times | researchgate.net |
Derivatization and Functionalization Strategies of the this compound Core
The this compound core is a versatile scaffold amenable to a wide range of derivatization and functionalization reactions. The presence of reactive nitrogen and sulfur atoms, as well as the phenyl-substituted carbon backbone, allows for targeted modifications to tune the molecule's properties.
The sulfur atom is a common site for functionalization. S-alkylation can be readily achieved through reaction with alkyl halides. For instance, treatment with methyl iodide results in S-methylation to form the corresponding 2-(methylthio)imidazole (B155837) derivative. semanticscholar.org More complex S-alkylation can be performed using reagents like hydrazidoyl halides or α-chloroethylacetoacetate. researchgate.net These S-alkylated intermediates can then be used in subsequent cyclization reactions to build more elaborate fused heterocyclic systems, such as imidazo[2,1-b]thiazoles. researchgate.net
Alkylation can also occur at the nitrogen atoms. The regioselectivity of these reactions can often be controlled by the choice of base and reaction conditions. For example, allylation with allyl bromide in the presence of triethylamine (B128534) can lead to selective S-allylation, whereas using potassium carbonate can result in a bis(allylated) product at both sulfur and nitrogen. researchgate.net
Beyond the heteroatoms, the carbon framework of the imidazole ring can also be functionalized. A synthetic route involving C5 lithiation of a mono-substituted imidazole-2-thione, followed by reaction with an electrophile like chlorodiphenylphosphane, allows for the introduction of phosphinoyl groups onto the imidazole ring. nih.gov This strategy opens pathways to C-functionalized imidazole-2-thiones with unique properties and coordination chemistry potential. nih.gov
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the imidazole ring in this compound are key sites for functionalization. While S-alkylation is often the kinetically favored pathway, N-alkylation can be achieved under specific conditions, leading to a variety of derivatives.
N-Alkylation: Regioselective N-alkylation often requires the prior protection or alkylation of the more nucleophilic sulfur atom. For instance, after initial S-alkylation, subsequent reaction with an alkylating agent in the presence of a suitable base can lead to N,S-bis-alkylated products. A study demonstrated that treating 4,5-diphenylimidazole-2-thione with allyl bromide in the presence of potassium carbonate resulted in the S,N-bis(allylated) derivative. researchgate.net In contrast, using a milder base like triethylamine favored selective S-allylation, highlighting the critical role of the base in directing the regioselectivity. researchgate.net
Another strategy involves the formation of bis-alkylated analogues through the use of potassium carbonate in dimethylformamide (DMF), as shown in the reaction with various halogeno-alkanols. nih.gov This approach can lead to simultaneous or sequential alkylation at both sulfur and nitrogen sites. nih.gov
Interactive Data Table: N-Alkylation of 4,5-Diphenylimidazole-2-thione Derivatives
| Starting Material | Reagent | Conditions | Product | Citation |
|---|---|---|---|---|
| 4,5-Diphenylimidazole-2-thione | Allyl Bromide | K₂CO₃ | S,N-bis(allylated) derivative | researchgate.net |
| S-hydroxyalkylated imidazoles | Halogeno-alkanols | K₂CO₃, DMF | Bis-alkylated analogues | nih.gov |
N-Acylation: N-acylation introduces a carbonyl group onto the nitrogen atom of the imidazole ring, forming acylthiourea derivatives. While specific examples for this compound are not extensively detailed in the provided literature, studies on related imidazolidine-2-thiones demonstrate the feasibility of this reaction. Parallel synthesis methods have been employed to create libraries of N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives, indicating that similar transformations are applicable to the diphenyl-substituted analogue.
S-Alkylation and S-Derivatization Pathways
The exocyclic sulfur atom in this compound is a soft and highly nucleophilic center, making it the primary site for electrophilic attack under many conditions. This regioselectivity allows for the synthesis of a wide array of S-substituted derivatives.
S-Alkylation: The reaction of 4,5-diphenylimidazole-2-thione with various alkylating agents, such as halogeno-alkanols, proceeds regioselectively to yield the corresponding S-alkylated products. nih.gov These reactions can be carried out using conventional heating or microwave irradiation, often in the presence of a base like sodium ethoxide or sodium acetate. nih.gov For example, reaction with 1-chloro-2,3-epoxy-propane under solvent-free microwave irradiation on a solid support regioselectively yields the S-(2,3-epoxy-propyl)thioimidazole. researchgate.net Similarly, treatment with allyl bromide in the presence of triethylamine affords the S-allyl derivative exclusively. researchgate.net These S-alkylated intermediates are stable compounds that can be isolated or used in situ for further transformations.
S-Derivatization for Hybrid Scaffolds: S-alkylation is also a key step in the construction of more complex molecular hybrids. For instance, the reaction of 4,5-diphenylimidazole-2-thione with propargyl bromide leads to the formation of 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole. The terminal alkyne group on this S-derivatized product serves as a handle for subsequent "click chemistry" reactions. Another example involves coupling with 2-(chloromethyl)-1H-benzimidazoles to furnish 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles, effectively linking two distinct heterocyclic systems through a thioether bridge. scirp.org
Interactive Data Table: S-Alkylation and S-Derivatization of 4,5-Diphenylimidazole-2-thione
| Alkylating Agent | Conditions | Product | Product Type | Citation |
|---|---|---|---|---|
| Halogeno-alkanols | NaOEt or NaOAc, Alcohol, MW or Conventional Heat | S-hydroxyalkyl analogues | S-Hydroxyalkyl | nih.gov |
| 1-Chloro-2,3-epoxy-propane | Solid support, MW, no solvent | S-(2,3-epoxy-propyl)thioimidazole | S-Epoxypropyl | researchgate.net |
| Allyl Bromide | Triethylamine | S-allyl-4,5-diphenylimidazole | S-Allyl | researchgate.net |
| Propargyl Bromide | Base | 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole | S-Propargyl | [N/A] |
| 2-(chloromethyl)-1H-benzimidazoles | Absolute ethanol, reflux | 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles | Hybrid | scirp.org |
Modifications at the Phenyl Substituents
Modifications of the two phenyl rings at the C4 and C5 positions of the imidazole core are typically achieved not by direct functionalization of the pre-formed heterocycle, but by employing substituted starting materials in the initial synthesis.
The most common synthesis of the 4,5-diphenylimidazole (B189430) core involves the condensation of benzil (1,2-diphenylethane-1,2-dione) with an appropriate partner. researchgate.netnih.gov To introduce substituents onto the phenyl rings, a correspondingly substituted benzil derivative is used. For example, the synthesis of 4,5-bis(4-methoxyphenyl)-1,5-dihydroimidazole-2-thione would start from 4,4'-dimethoxybenzil.
While direct functionalization of the phenyl rings via electrophilic aromatic substitution (EAS) is theoretically possible, it is not a commonly reported strategy. masterorganicchemistry.comlibretexts.org Such a reaction would likely face challenges with regioselectivity, as the imidazole-2-thione moiety could direct substitution to multiple positions on both rings. Furthermore, the reaction conditions required for EAS (e.g., strong acids) might be incompatible with the imidazolethione core. masterorganicchemistry.com Therefore, the prevailing and more controlled strategic approach involves the use of pre-functionalized benzil precursors. nih.govijpsonline.com
Incorporation into Hybrid Scaffolds
The this compound moiety is a valuable synthon for creating larger, hybrid molecules that combine its structural features with those of other pharmacophores. This is often achieved by leveraging the reactivity of the sulfur atom.
A prominent strategy involves a multi-step sequence starting with S-alkylation using a bifunctional linker. As mentioned previously, S-alkylation with propargyl bromide installs a terminal alkyne. This alkyne-functionalized imidazole can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with various organic azides. This method has been successfully used to synthesize a series of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids, effectively tethering a triazole ring system to the imidazole core via a thioether linkage.
Another approach involves the direct coupling of the thione with other heterocyclic halides. The synthesis of 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles by reacting the thione with 2-(chloromethyl)-1H-benzimidazoles exemplifies this method, creating a molecule that incorporates both imidazole and benzimidazole (B57391) motifs. scirp.org These hybrid scaffolds are of significant interest as they can exhibit combined or novel biological activities derived from the constituent fragments.
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes, particularly the regioselectivity of alkylation. The thione exists in tautomeric forms and its corresponding anion is an ambident nucleophile, with potential reaction sites at sulfur and nitrogen.
The regioselectivity of alkylation (S- vs. N-alkylation) is highly dependent on the reaction conditions. The sulfur atom, being a soft nucleophile, is preferentially attacked by soft electrophiles, a principle of Hard and Soft Acid and Base (HSAB) theory. This explains the common observation of S-alkylation under neutral or mildly basic conditions. nih.gov For instance, the use of a mild base like triethylamine with allyl bromide leads exclusively to the S-allyl product. researchgate.net
In contrast, the use of a stronger base, such as potassium carbonate, can deprotonate both the thione and the initially formed S-alkylated product's N-H group, facilitating subsequent N-alkylation to yield bis-alkylated derivatives. researchgate.netnih.gov The choice of solvent and the use of microwave irradiation can also influence the reaction pathway. Microwave irradiation, particularly under solvent-free conditions on a solid support, has been shown to enhance the regioselective formation of the S-alkylated product and prevent subsequent cyclization reactions that might occur under conventional heating in basic solutions. researchgate.netnih.gov
Theoretical studies, such as those using the AM1 method, have been employed to investigate the reactivity and shed light on the preferred reaction routes, further elucidating the factors that govern the competition between different nucleophilic sites on the imidazolethione scaffold. researchgate.net These investigations confirm that the interplay between the base, solvent, temperature, and nature of the electrophile dictates the final product distribution in the alkylation of this compound.
Tautomerism and Conformational Analysis of 4,5 Diphenyl 1,5 Dihydroimidazole 2 Thione
Thione-Thiol Tautomerism: Equilibrium and Preferential Forms
The core of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione's chemical behavior lies in the prototropic tautomeric equilibrium between the thione and thiol forms. In solution, these two forms can interconvert through the migration of a proton between the nitrogen and sulfur atoms. Generally, for many heterocyclic thiones, the thione form is the more stable and predominant species in various solvents. This preference is often attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, as well as solvation effects. taibahu.edu.sa In alkaline conditions, the equilibrium may shift towards the thiol form due to the deprotonation of the more acidic thione.
The existence of 4,5-diphenyl-1H-imidazole-2-thiol has been confirmed through its synthesis and use as a precursor for further reactions. scirp.org This indicates that the thiol form can be isolated, although the thione form is generally considered the more stable tautomer in the solid state and in neutral solutions for similar heterocyclic systems.
Spectroscopic methods are crucial in identifying and quantifying the different tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for distinguishing between the thione and thiol tautomers. In the ¹H NMR spectrum, the thiol form would exhibit a characteristic signal for the S-H proton, while the thione form would show an N-H proton signal. For instance, in the related compound 2-(benzylthio)-4,5-diphenyl-1H-imidazole, where the thiol form is "locked" by a benzyl group, the signals for the aromatic protons and the methylene group are clearly defined, and the absence of an S-H proton signal is noted. scirp.org Dynamic NMR studies on related 2-(aryl)-4,5-diphenyl-1H-imidazoles have shown that proton exchange between the nitrogen atoms can occur, which is a key aspect of the tautomeric process. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides evidence for the predominant tautomer through characteristic vibrational frequencies. The thione form is characterized by a strong C=S stretching band, typically observed in the region of 1250-1050 cm⁻¹. The N-H stretching vibration of the thione form would appear in the range of 3450-3200 cm⁻¹. Conversely, the thiol tautomer would show a weak S-H stretching band around 2600-2550 cm⁻¹ and a C=N stretching band near 1600 cm⁻¹. In studies of N-1 arylidene amino imidazole-2-thiones, a C=S band is observed around 1255-1352 cm⁻¹, alongside an N-H stretch around 3400 cm⁻¹, supporting the presence of the thione form. nih.gov
UV-Vis Spectroscopy: Electronic absorption spectroscopy can also differentiate between the thione and thiol forms, as the chromophores are different. The C=S group in the thione tautomer typically results in absorption at longer wavelengths compared to the C=N group in the thiol form. Studies on simple thioamides have utilized UV-Vis spectroscopy to investigate the thione-thiol equilibrium. scispace.com
Table 1: Spectroscopic Data for Thione and Thiol Forms of Related Imidazole (B134444) Derivatives
| Spectroscopic Technique | Tautomeric Form | Characteristic Signal/Band | Approximate Chemical Shift/Wavenumber | Reference |
| ¹H NMR | Thiol (S-substituted) | SCH₂ protons | ~4.40 ppm | scirp.org |
| Thione | NH proton | ~12.12 ppm | nih.gov | |
| ¹³C NMR | Thione | C=S carbon | ~179.9 ppm | researchgate.net |
| IR | Thione | C=S stretch | 1255-1352 cm⁻¹ | nih.gov |
| Thione | N-H stretch | ~3400 cm⁻¹ | nih.gov | |
| Thiol | S-H stretch | ~2550-2600 cm⁻¹ | researchgate.net |
Theoretical Predictions of Tautomeric Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers. For many heterocyclic thiones, computational studies have consistently shown that the thione form is energetically more favorable than the thiol form in the gas phase. nih.gov
In a theoretical study on the thione-thiol tautomerism of 1,2,4-triazole-3-thione and its derivatives, DFT calculations at the B3LYP/6-31G(d,p) level revealed that the thione tautomer is the most stable form. nih.gov Similar computational analyses on other heterocyclic systems have corroborated this trend, attributing the higher stability of the thione form to more favorable electronic and structural arrangements.
For this compound, it is highly probable that similar theoretical calculations would predict the thione tautomer to be the more stable form. The relative energies of the tautomers can be influenced by the solvent environment, which can be modeled using continuum solvation models in the DFT calculations.
Table 2: Theoretical Stability Predictions for Thione-Thiol Tautomers in Related Heterocyclic Systems
| Compound Class | Computational Method | Predicted Most Stable Tautomer | Energy Difference (kJ/mol) | Reference |
| 1,2,4-Triazole-3-thiones | DFT (B3LYP/6-31G(d,p)) | Thione | Not specified, but consistently more stable | nih.gov |
| 1,2,4-Triazole derivatives | Hückel Method | Thione (major component) | Not specified | |
| Thioamides | HMO and PPP calculations | Thione | Not specified, but dominant | scispace.com |
This table illustrates general trends from theoretical studies on related compound classes due to the absence of specific data for this compound.
Stereochemical Considerations and Isomeric Forms
The stereochemistry of this compound is centered around the two chiral centers at the C4 and C5 positions of the imidazole ring. This can give rise to cis and trans diastereomers. The relative orientation of the two phenyl groups (either on the same side or on opposite sides of the imidazole ring) defines these isomers.
In the crystal structure of the related compound trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, the five-membered ring adopts an envelope conformation. nih.gov This suggests that the dihydroimidazole (B8729859) ring in this compound is not planar. The phenyl groups attached to the C4 and C5 carbons will have specific spatial orientations, which can be investigated through conformational analysis. The rotation around the C-C bonds connecting the phenyl groups to the imidazole ring can lead to different conformers.
The non-planar nature of the dihydroimidazole ring and the bulky phenyl substituents will likely result in a preferred conformation that minimizes steric hindrance. X-ray crystallography would be the definitive method to determine the solid-state conformation and the relative stereochemistry of the phenyl groups.
Influence of Substituents on Tautomeric Preferences
The electronic nature of substituents on the phenyl rings at the C4 and C5 positions can influence the thione-thiol tautomeric equilibrium. Electron-withdrawing groups on the phenyl rings would increase the acidity of the N-H proton in the thione form, potentially shifting the equilibrium towards the thiol tautomer. Conversely, electron-donating groups would be expected to stabilize the thione form.
For this compound, the electronic effects of substituents on the phenyl rings would be transmitted through the imidazole ring to the tautomeric system. Further experimental and theoretical studies on substituted derivatives would be necessary to quantify the extent of this influence on the thione-thiol equilibrium.
Chemical Reactivity and Transformation Studies of 4,5 Diphenyl 1,5 Dihydroimidazole 2 Thione
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of 4,5-diphenyl-1,5-dihydroimidazole-2-thione is prominently characterized by its nucleophilic nature, stemming from the presence of nitrogen and sulfur heteroatoms. The thione group can exist in tautomeric equilibrium with its thiol form, 4,5-diphenyl-1H-imidazole-2-thiol, making both the sulfur and nitrogen atoms available for nucleophilic attack.
Alkylation reactions, a form of nucleophilic substitution, have been studied extensively, demonstrating regioselectivity that is highly dependent on the reaction conditions. The ambident nucleophilicity of the imidazole-2-thione core allows for selective substitution at the sulfur atom (S-alkylation) or at the nitrogen atoms (N,N-bisalkylation). nih.govtpcj.org For instance, the reaction of 4,5-diphenylimidazole-2-thione with various halogeno-alkanols in the presence of a base like sodium ethoxide or sodium acetate (B1210297) leads regioselectively to the S-alkylated products. nih.gov Conversely, using a different base and solvent system, such as potassium carbonate in dimethylformamide (DMF), can favor the formation of bis-alkylated analogues. nih.gov Similarly, allylation with allyl bromide in the presence of triethylamine (B128534) results in the S-allyl derivative, whereas the use of potassium carbonate leads to the S,N-bis(allylated) product. researchgate.net
This differential reactivity allows for controlled synthesis of specific isomers, which serve as crucial intermediates for further transformations. nih.govresearchgate.net
Cycloaddition Reactions and Annulation Strategies for Novel Heterocycles
Annulation, the formation of a new ring onto a pre-existing one, is a powerful strategy for synthesizing fused heterocyclic systems. This compound serves as an effective precursor for such transformations, particularly for the construction of imidazo-thiazole and imidazo-thiazine ring systems.
Formation of Fused Thiazole (B1198619) and Thiazine (B8601807) Derivatives
The synthesis of fused thiazole and thiazine derivatives typically involves a two-step sequence: an initial S-alkylation followed by an intramolecular cyclization. The key is the introduction of a side chain onto the sulfur atom that contains a suitable electrophilic center or a group that can be converted into one.
For example, the S-alkylated derivatives formed from the reaction with halogeno-alkanols can undergo intramolecular dehydrative ring closure. nih.gov This cyclization can be promoted by bases like potassium carbonate in DMF, leading to the formation of imidazo[2,1-b]thiazines and related thiazoles. nih.gov A similar strategy involves the reaction with 1-chloro-2,3-epoxy-propane (epichlorohydrin), which, under basic conditions, leads directly to the cyclized imidazo[2,1-b]thiazine product. researchgate.net The S-allyl derivative can also be cyclized intramolecularly in the presence of sulfuric acid to yield an imidazothiazole. researchgate.net These reactions provide efficient pathways to complex heterocyclic structures that are of interest in medicinal chemistry.
Oxidation and Reduction Processes of the Imidazole-2-thione Ring
The imidazole-2-thione moiety is redox-active. The thione group can be oxidized, and the molecule as a whole can participate in electron transfer processes. A significant oxidative transformation is the complete removal of the sulfur atom, known as desulfurization. An established method for this is electrochemical oxidative desulfurization, which converts 2-mercapto-imidazoles into their corresponding imidazole (B134444) derivatives. nih.gov This bromide-mediated anodic transformation provides a clean method to access the core imidazole scaffold from the readily available thione. nih.gov
Furthermore, imidazole-2-thiones have demonstrated the ability to act as reducing agents for metal ions in higher oxidation states. For example, they are capable of reducing Cu(II) to Cu(I), subsequently stabilizing the lower oxidation state through complexation. ias.ac.in The reaction with molecular iodine (I₂) can also lead to oxidation, often forming charge-transfer complexes as intermediates.
Reactions with Organometallic Reagents and Carbenes
The interaction of this compound with organometallic species is primarily characterized by its function as a ligand in coordination chemistry. The sulfur and nitrogen atoms act as excellent donor sites for metal ions.
Studies have reported the synthesis of a series of copper(I) and silver(I) complexes with 4,5-diphenylimidazole-2-thione. ias.ac.in In these complexes, the ligand can coordinate to the central metal ion in several ways: as a neutral monodentate ligand through the sulfur atom, as an anionic bidentate ligand involving both sulfur and deprotonated nitrogen, or as an S-coordinated ligand with an additional, weaker interaction to a nitrogen atom. ias.ac.in The formation of these complexes highlights the thione's ability to stabilize metal ions, particularly those in lower oxidation states like Cu(I). ias.ac.in
Ring-Opening and Rearrangement Pathways
While the imidazole ring itself is relatively stable, the substituents attached to it can undergo significant rearrangements, leading to new structural motifs. A key example is the rearrangement of S-alkylated derivatives to form fused ring systems, as discussed in the context of annulation strategies (Section 4.2.1). The acid-catalyzed intramolecular cyclization of the S-allyl derivative to form an imidazothiazole is a notable rearrangement pathway. researchgate.net This type of transformation, where an initially formed S-C bond is followed by the formation of a new C-N or C-C bond to create a fused ring, represents a powerful synthetic tool.
Direct ring-opening of the 4,5-diphenylimidazole (B189430) core is not commonly reported in the reviewed literature, suggesting its general stability under many reaction conditions. However, transformations like oxidative desulfurization can be seen as a form of ring modification, fundamentally altering the heterocyclic core by removing the thione group. nih.gov
Reactivity Studies of Acylated Derivatives
Acylation of the imidazole-2-thione core, typically at the nitrogen atoms, yields acylated derivatives whose reactivity is modified by the presence of the electron-withdrawing acyl groups. Studies on the closely related imidazolidine-2-thione scaffold show that the reaction with acyl chlorides can lead to either mono- or di-acylated products, depending on the nature of the acylating agent and the reaction conditions. scirp.org
These N-acylthiourea derivatives are versatile intermediates. The mono-acylated compounds can be used to synthesize asymmetric di-acylthioureas by reacting them with a different acyl chloride. scirp.org This stepwise approach allows for the introduction of two different acyl groups, creating a diverse library of compounds. The chemistry of these acylated derivatives is of significant interest as the acylthiourea moiety is a recognized pharmacophore in medicinal chemistry. scirp.org
Advanced Spectroscopic and Structural Elucidation of 4,5 Diphenyl 1,5 Dihydroimidazole 2 Thione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 4,5-diphenyl-1,5-dihydroimidazole-2-thione derivatives is characterized by distinct regions corresponding to the aromatic protons of the phenyl rings and the protons attached to nitrogen atoms (N-H).
The ten protons of the two phenyl groups at the C4 and C5 positions typically appear as a complex multiplet in the aromatic region, generally between δ 7.20 and 7.60 ppm. rsc.orgijpsonline.com The exact chemical shifts and splitting patterns can be influenced by the solvent and the presence of other substituents on the imidazole (B134444) ring. In some 2-substituted-4,5-diphenyl-1H-imidazole derivatives, these aromatic protons have been observed as multiplets in the range of δ 7.22-7.57 ppm. rsc.org
The N-H protons of the imidazole ring are notable for their variable chemical shifts, which are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and proton exchange phenomena. researchgate.net In DMSO-d₆, a common solvent for NMR analysis, the N-H proton signal is often observed as a broad singlet at a downfield chemical shift, typically above δ 12.0 ppm. For instance, in various 2,4,5-trisubstituted imidazoles, the N-H proton resonance has been reported in the range of δ 12.56 to 13.17 ppm. rsc.org The broadness of this peak is a characteristic result of the moderate rate of chemical exchange of the proton with the solvent or other molecules. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for 4,5-Diphenylimidazole (B189430) Derivatives
Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes Aromatic (C₆H₅) 7.20 - 7.60 Multiplet (m) Corresponds to the 10 protons on the two phenyl rings. N-H > 12.0 Broad Singlet (br s) Shift is highly variable and dependent on solvent and concentration.
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For this compound derivatives, the most characteristic signal is that of the thiocarbonyl (C=S) carbon. This carbon atom is significantly deshielded and appears far downfield. In related imidazolidine-2-thione structures, the C=S carbon resonance has been identified at chemical shifts greater than 180 ppm. mdpi.com For example, in 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, signals for the thione carbon were observed at δ 180.43 and 180.85 ppm. mdpi.com
The carbons of the two phenyl rings typically resonate in the range of δ 125-140 ppm. This region shows multiple signals corresponding to the ipso, ortho, meta, and para carbons of the phenyl groups. The C4 and C5 carbons of the imidazole ring, to which the phenyl groups are attached, are expected in a similar aromatic region, often between δ 126-138 ppm for related 4,5-diphenyl-1H-imidazoles. rsc.orgijpsonline.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
Carbon Type Expected Chemical Shift (δ, ppm) Notes C=S (C2) > 180 The most downfield signal, characteristic of a thiocarbonyl group. Aromatic (C₄, C₅, and C₆H₅) 125 - 140 Includes signals for the carbons of the phenyl rings and the C4/C5 carbons of the imidazole ring.
To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, allowing for the complete mapping of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound derivatives, COSY spectra would confirm the coupling between adjacent protons within the phenyl rings, helping to delineate the spin systems of the ortho, meta, and para protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would link each aromatic proton signal to its corresponding carbon signal within the phenyl rings, confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule. For instance, it can show correlations from the aromatic protons to the C4 and C5 carbons of the imidazole ring, confirming the attachment of the phenyl groups. It can also help to definitively assign the ipso-carbons of the phenyl rings through their correlation with protons on adjacent carbons. The use of such 2D techniques has been crucial in the structural confirmation of related dihydroimidazole (B8729859) and thione derivatives. mdpi.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.
For this compound, the most diagnostic absorption bands in the IR spectrum are those corresponding to the N-H and C=S bonds.
The N-H stretching vibration typically appears as a broad band in the region of 3300-3450 cm⁻¹. In various 4,5-diphenyl-1H-imidazole derivatives, this band has been observed around 3430-3440 cm⁻¹. rsc.org The broadening is due to intermolecular hydrogen bonding between the N-H groups of adjacent molecules in the solid state.
The C=S (thiocarbonyl) stretching vibration is more complex. Unlike the C=O stretch, which gives a strong, sharp band, the C=S stretch is often weaker and its position is highly variable as it can couple with other vibrations, such as C-N stretching. researchgate.netcdnsciencepub.com In cyclic thiones and related thiourea (B124793) compounds, the C=S stretching band can be found over a wide range, from approximately 800 cm⁻¹ to 1350 cm⁻¹. researchgate.net In some imidazolidine-2-thione studies, characteristic absorptions related to the C=S group have been assigned to bands appearing below 600 cm⁻¹. rsc.org Therefore, while its presence is expected, its assignment requires careful comparison with related structures and can be less straightforward than other functional groups.
Table 3: Key IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Amine (N-H) Stretching 3300 - 3450 Medium, Broad Thiocarbonyl (C=S) Stretching 800 - 1350 Medium to Weak Aromatic C-H Stretching 3000 - 3100 Weak to Medium Aromatic C=C Stretching 1450 - 1600 Medium
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two critical pieces of structural information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's substructures. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. For this compound (C₁₅H₁₂N₂S), the calculated molecular weight is approximately 252.07 g/mol . Therefore, the ESI-MS would show a major ion at m/z 253.08.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal the fragmentation pathways. While specific fragmentation data for this exact molecule is not widely published, plausible fragmentation patterns can be proposed based on the structure and data from related compounds. nih.govnih.gov
Key fragmentation pathways could include:
Loss of a sulfur atom or H₂S: Cleavage of the relatively weak C-S bonds.
Cleavage of the phenyl groups: Fragmentation leading to ions corresponding to the loss of a phenyl radical (C₆H₅•) or benzene (B151609) (C₆H₆).
Ring cleavage: Fission of the dihydroimidazole ring itself, leading to smaller fragment ions.
Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence of the diphenyl and imidazole-thione components. nih.gov
Table 4: List of Chemical Compounds
Compound Name This compound 4,5-Diphenyl-1H-imidazole 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione Imidazolidine-2-thione
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
An example of the application of SC-XRD is in the characterization of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), a derivative of the core structure. The analysis revealed that this compound crystallizes with two independent molecules in the asymmetric unit. nih.gov In one of these molecules, the key structural components—two phenyl substituents, the imidazole moiety, a methoxy-benzene ring, and a 4-chloro-phenol substituent—are all planar. nih.gov
Detailed crystallographic data for a selection of this compound derivatives are presented below, showcasing the diversity of structures that have been elucidated using this technique.
Interactive Table 1: Crystallographic Data for this compound Derivatives
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | Monoclinic | P21/c | 10.509 | 18.748 | 22.016 | 90 | 90.844 | 90 | 8 | researchgate.net |
| 2,5,5-Triphenyl-3,5-dihydro-4H-imidazol-4-one | Monoclinic | P21/c | 13.8987 | 15.0321 | 8.1727 | 90 | 99.337 | 90 | 4 | kab.ac.ug |
Note: Data for the parent compound, this compound, was not available in the searched literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a chemical compound. This analysis provides empirical validation of a compound's purity and proposed molecular formula. The experimentally determined percentages of each element are compared with the calculated theoretical values to confirm the compound's identity.
For derivatives of this compound, elemental analysis is routinely employed to verify the successful synthesis and purity of the products. For instance, the elemental composition of the novel compound 1-(2,3-dihydrobenzo[b] nih.govsemanticscholar.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole was determined to be C, 77.13%; H, 4.79%; N, 6.66%; O, 11.42%, which corresponds to the molecular formula C₂₇H₂₀N₂O₃. nih.gov
Furthermore, high-resolution mass spectrometry (HRMS) is often used in conjunction with or as an alternative to traditional elemental analysis to provide highly accurate mass measurements, which can further confirm the molecular formula of a compound. The following table presents elemental analysis data for a series of derivatives.
Interactive Table 2: Elemental Analysis Data for this compound Derivatives
| Compound | Molecular Formula | Analysis Type | Calculated (%) | Found (%) | Reference |
| Zinc(II) complex of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | C₅₆H₄₀Cl₂N₄O₄Zn | Elemental Analysis | C: 69.19, H: 4.11, N: 5.76 | C: 69.76, H: 4.69, N: 5.28 | nih.gov |
| 2-[(5-Chloro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | C₂₃H₁₈ClN₄S | HRMS [M+H]⁺ | 417.0941 | 417.0959 | semanticscholar.orgscirp.org |
| 2-[(5-Nitro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | C₂₃H₁₈N₅O₂S | HRMS [M+H]⁺ | 428.1181 | 428.1177 | semanticscholar.orgscirp.org |
| 2-{[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]methylthio}-4,5-diphenyl-1H-imidazole | C₂₄H₁₈F₃N₄S | HRMS [M+H]⁺ | 451.1204 | 451.1208 | semanticscholar.orgscirp.org |
| 2-[(1H-Benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | C₂₃H₁₉N₄S | HRMS [M+H]⁺ | 383.1330 | 383.1346 | semanticscholar.org |
| 2-[(5-Methyl-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | C₂₄H₂₁N₄S | HRMS [M+H]⁺ | 397.1487 | 397.1480 | scirp.org |
Note: Elemental analysis data for the parent compound, this compound, was not available in the searched literature.
Computational and Theoretical Studies on 4,5 Diphenyl 1,5 Dihydroimidazole 2 Thione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of imidazole-2-thione, DFT, particularly using the B3LYP functional with a 6-31G(d,p) basis set, is commonly employed to optimize the molecular geometry and calculate various quantum-chemical parameters. ppor.aznuph.edu.ua This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.
The stability of a molecule can be inferred from its calculated energy gap (ΔE), which is the difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger energy gap generally corresponds to higher chemical stability and lower reactivity. nuph.edu.ua For instance, theoretical calculations on similar diphenyl-imidazole derivatives have shown that these compounds possess high stability, as indicated by their significant energy gaps. ppor.aznuph.edu.ua These calculations provide insights into the molecule's kinetic stability and are crucial for predicting its behavior in chemical reactions. ppor.az
Table 1: Example of DFT-Calculated Stability Parameters for a Related Diphenyl-Imidazolyl Compound
| Parameter | Calculated Value | Significance |
| Energy Gap (ΔE) | 2.359 eV nuph.edu.ua | Indicates high chemical stability. nuph.edu.ua |
| Electrophilicity Index (ω) | 5.754 eV nuph.edu.ua | Suggests high biological activity potential. nuph.edu.ua |
Molecular Orbital Analysis and Frontier Orbitals
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the HOMO and LUMO. The HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor. Conversely, the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. nih.gov
The HOMO-LUMO energy gap helps to characterize the charge transfer that can occur within the molecule. nih.gov A small gap suggests that the molecule is more reactive and can be easily polarized. Analysis of these orbitals in related imidazole (B134444) structures reveals how charge is delocalized across the molecule, which is essential for understanding intramolecular charge transfer processes. nih.gov This information is valuable for designing molecules with specific electronic properties, such as those used in nonlinear optics or as charge transport materials. nih.govespublisher.com
Table 2: Representative Frontier Orbital Energies for a Substituted Diphenyl-Imidazole Derivative
| Molecular Orbital | Energy (eV) | Role |
| HOMO | -5.877 nuph.edu.ua | Electron-donating capacity |
| LUMO | -3.518 nuph.edu.ua | Electron-accepting capacity |
| Energy Gap (ΔE) | 2.359 nuph.edu.ua | Related to chemical reactivity and stability nuph.edu.ua |
Molecular Dynamics Simulations to Understand Conformation and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational changes and intermolecular interactions of a molecule in a simulated environment, such as in a solvent or bound to a biological target. nih.govmdpi.com
For complex molecules, MD simulations can reveal how different parts of the structure move relative to one another, identifying the most stable conformations and the flexibility of certain bonds or functional groups. When studying potential drug candidates, MD simulations are performed on the ligand-protein complex to assess the stability of the binding pose predicted by molecular docking. mdpi.comnih.gov The simulation tracks the root-mean-square deviation (RMSD) of the atoms to evaluate the stability of the complex over the simulation period, which can last for nanoseconds or even microseconds. mdpi.com This provides a deeper understanding of the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of a protein. nih.gov
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy value. nih.govnih.gov
For imidazole-based compounds, docking studies have been used to predict their binding modes and affinities for various protein targets. nih.govnih.gov The results of these studies can identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.govnih.gov For example, docking studies on similar imidazole derivatives have been performed against targets like NADPH oxidase to investigate antioxidant activity or against microbial enzymes to explore antimicrobial potential. nih.gov The binding energy values obtained from these simulations help to rank compounds and prioritize them for further experimental testing. nih.govnih.gov
Table 3: Example of Molecular Docking Results for a Related Imidazole Ligand (HL) Against a Biological Target
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| NADPH Oxidase nih.gov | HL* | -8.9 nih.gov | TYR 187, SER 189, PHE 190 nih.gov |
*HL refers to 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, a structurally related compound. nih.gov
Prediction of Spectroscopic Properties from First Principles
Computational chemistry allows for the prediction of spectroscopic properties from first principles, meaning they are derived directly from fundamental quantum mechanical equations without reliance on experimental data. Methods like DFT can accurately calculate the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts observed in nuclear magnetic resonance (NMR) spectra. ppor.aznuph.edu.uamdpi.com
These theoretical calculations are invaluable for structural elucidation. By comparing the computed spectrum with the experimental one, researchers can confirm the proposed structure of a newly synthesized compound. researchgate.net For instance, DFT calculations can help assign specific vibrational modes in an IR spectrum to the stretching or bending of particular bonds within the 4,5-Diphenyl-1,5-dihydroimidazole-2-thione molecule. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental values to verify atomic connectivity and even distinguish between different tautomers or isomers. mdpi.comresearchgate.net The good agreement often found between experimental and theoretical results provides strong support for the determined molecular structure. researchgate.netresearchgate.net
In Silico Assessment of Physicochemical Parameters Relevant to Biological Activity
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net These predictions help to identify molecules with drug-like characteristics and flag potential liabilities before committing to costly synthesis and testing. Key physicochemical parameters that influence a compound's pharmacokinetic profile, such as lipophilicity (log P), water solubility (log S), and molecular weight, can be calculated. mdpi.com
Rules like Lipinski's Rule of Five are used as a guideline to assess the oral bioavailability of a potential drug candidate. nih.gov Computational tools can predict whether a molecule like this compound or its derivatives adhere to these rules. For example, in silico studies on similar heterocyclic compounds have been used to evaluate their drug-likeness and predict their human intestinal absorption (HIA). nih.govresearchgate.net This early assessment of physicochemical and ADMET properties is crucial for optimizing lead compounds and increasing the likelihood of success in later stages of drug development. researchgate.net
Table 4: Example of Predicted Physicochemical Properties for a Related Imidazole Derivative (DDFDI)*
| Property | Predicted Value/Status | Importance in Drug Discovery |
| Molecular Weight | 420.46 g/mol nih.gov | Influences absorption and distribution |
| LogP (Lipophilicity) | Varies by algorithm | Affects permeability and solubility |
| Hydrogen Bond Donors | 0 nih.gov | Component of Lipinski's Rule |
| Hydrogen Bond Acceptors | 5 nih.gov | Component of Lipinski's Rule |
| Lipinski's Rule Violations | 0 nih.gov | Predicts potential for oral bioavailability |
*DDFDI refers to 1-(2,3-dihydrobenzo[b] ppor.aznuph.edu.uadioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, a structurally related compound. nih.gov
Exploration of Biological Activities and Structure Activity Relationships in Vitro and Mechanistic Focus
Antimicrobial Activity Evaluation and Mechanism-of-Action Studies (In Vitro)
Derivatives of 4,5-diphenylimidazole-2-thiol have been synthesized and evaluated for their ability to combat microbial pathogens. These in vitro studies provide foundational knowledge on their spectrum of activity and potential as antimicrobial agents.
A series of derivatives of 4,5-diphenylimidazol-2-thiol were synthesized and screened for their in vitro antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Enterococcus faecalis) and two Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli) scirp.org. While most of the synthesized compounds showed no significant antibacterial activity, specific derivatives demonstrated notable potency scirp.org.
Compound 6d , a 2-[(5'-fluoro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole, was found to be twice as potent as the reference drug ciprofloxacin against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL scirp.org. Another derivative, compound 6c (2-[(5'-trifluoromethyl-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole), exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis, both with an MIC of 16 µg/mL scirp.org.
Another study investigated the antimicrobial properties of 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline. This compound showed moderate to high activity against several bacterial strains, including S. aureus, E. coli, and P. aeruginosa nuph.edu.ua.
| Compound | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| Derivative 6d | Staphylococcus aureus (Gram-Positive) | 4 |
| Derivative 6c | Staphylococcus aureus (Gram-Positive) | 16 |
| Derivative 6c | Enterococcus faecalis (Gram-Positive) | 16 |
| Ciprofloxacin (Reference) | Staphylococcus aureus (Gram-Positive) | 8 |
The antifungal potential of 4,5-diphenylimidazole-2-thione derivatives has also been a subject of investigation. One study tested the compound 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline against the fungus Candida albicans nuph.edu.ua. The results indicated that the compound effectively inhibited the growth of this opportunistic fungal pathogen, showing a high degree of activity with an inhibition zone of 32.3 mm at a concentration of 100 μg/ml nuph.edu.ua.
Anticancer Activity in Cellular Models (In Vitro Cell Line Studies)
The core structure of 4,5-diphenyl-1,5-dihydroimidazole-2-thione is a promising scaffold for the development of novel anticancer agents. In vitro studies using various human cancer cell lines have demonstrated the potent cytotoxic effects of its derivatives, which act through multiple mechanisms, including the inhibition of cell growth, induction of programmed cell death, and interference with key cancer-related enzymatic pathways.
Derivatives of imidazole-2-thione have shown significant antiproliferative activity against a range of cancer cell lines. A study on N-1 arylidene amino imidazole-2-thiones evaluated their cytotoxic effects on MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines mdpi.com. Compound 5 , 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, emerged as the most potent cytotoxic agent against all three cell lines, with IC₅₀ values below 5 µM mdpi.com. The safety of the most active compounds was also assessed against the normal breast cell line MCF-10A mdpi.com.
Similarly, research on 2,4,5-triphenyl-1H-imidazole derivatives, which share the core phenyl substitutions, revealed potent growth inhibition of human non-small cell lung carcinoma (A549) cells semanticscholar.org. One derivative, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (6f ), was particularly effective, inhibiting 90.33% of cancer cell growth with an IC₅₀ value of 15 µM semanticscholar.org.
| Compound Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) |
|---|---|---|
| Compound 5 | MCF-7 (Breast) | < 5 |
| Compound 5 | HepG2 (Liver) | < 5 |
| Compound 5 | HCT-116 (Colon) | < 5 |
| Compound 6f | A549 (Lung) | 15 |
A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. In the study of N-1 arylidene amino imidazole-2-thiones, the most active compounds, 4d and 5 , were analyzed for their ability to induce apoptosis in MCF-7 cells using an Annexin V-FITC/PI assay semanticscholar.org. Treatment with these compounds led to a significant increase in both early and late-stage apoptotic cells compared to the untreated control semanticscholar.org. Specifically, compound 4d increased early apoptosis from 0.43% to 6.12% and late apoptosis from 0.23% to 10.23% semanticscholar.org. Compound 5 increased late apoptosis to 13.64% semanticscholar.org.
Furthermore, DNA flow cytometric analysis showed that these compounds cause cell cycle arrest at the G2/M phase and induce pre-G1 apoptosis, confirming that their antiproliferative activity is linked to the induction of apoptosis mdpi.comsemanticscholar.org. Similarly, studies on 2-thioxoimidazolidin-4-one derivatives, which are structurally related, found that they induce apoptosis in HepG2 liver cancer cells, with one compound increasing the apoptotic cell population by over 19-fold mdpi.com. This was associated with an arrest of the cell cycle at the G2/M phase and an increase in the expression of pro-apoptotic genes like p53 and caspases, while decreasing the anti-apoptotic Bcl-2 gene mdpi.com.
Targeting specific enzymes that are crucial for cancer cell survival and proliferation is a key strategy in cancer therapy. Certain derivatives of imidazole-2-thione have been identified as potent inhibitors of such enzymes. The anticancer activity of compounds 4d and 5 was further investigated by assessing their inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase, two enzymes pivotal in cancer angiogenesis and cell signaling semanticscholar.org.
The results showed that both compounds effectively inhibited VEGFR-2 kinase, with IC₅₀ values of 247.81 ng/mL for 4d and a more potent 82.09 ng/mL for 5 semanticscholar.org. They also demonstrated good inhibitory activity against B-Raf kinase, with IC₅₀ values of 13.05 µg/mL and 2.38 µg/mL, respectively semanticscholar.org. This dual inhibition of key cancer-related pathways highlights the therapeutic potential of this class of compounds.
| Compound Derivative | Enzyme Target | Inhibitory Activity (IC₅₀) |
|---|---|---|
| Compound 4d | VEGFR-2 | 247.81 ng/mL |
| Compound 5 | VEGFR-2 | 82.09 ng/mL |
| Compound 4d | B-Raf Kinase | 13.05 µg/mL |
| Compound 5 | B-Raf Kinase | 2.38 µg/mL |
DNA Intercalation and Interaction Studies of this compound Derivatives
The interaction of small molecules with DNA is a cornerstone of many anticancer and antimicrobial therapies. Derivatives of imidazole-2-thione have been investigated as agents capable of intercalating into the DNA helix and inhibiting key enzymes involved in DNA replication and maintenance.
DNA Damage Assessment
A novel series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones, which are derivatives containing the imidazole-2-thione scaffold, has been synthesized and evaluated for their ability to induce DNA damage. tandfonline.comnih.gov These hybrid molecules were designed to combine the DNA groove-binding potential of the imidazole-thione moiety with the intercalating capability of a polynuclear aromatic scaffold (acenaphthylenone). nih.gov
Using a terbium fluorescent probe, researchers screened these compounds for their capacity to damage calf thymus DNA (ctDNA). tandfonline.comnih.gov The results indicated that derivatives featuring an aromatic group at the 4-position of the imidazole (B134444) ring were crucial for activity. nih.gov Specifically, compounds with a 4-phenyl or 4-(4-chlorophenyl) substituent, coupled with an N-phenyl or N-methoxyphenyl group, demonstrated the most potent induction of DNA damage. nih.gov In contrast, derivatives with an N-allyl group showed moderate activity, while those with aliphatic substitutions (like methyl or cyclohexyl) at the nitrogen atom had no significant effect. nih.gov
The most active compounds were found to induce detectable damage to ctDNA at nanomolar concentrations, highlighting their potency. nih.gov
Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme that manages DNA tangles and supercoils, making it a key target for cancer chemotherapy. The same acenaphthylenone-linked imidazole-2-thione derivatives were investigated for their ability to inhibit this enzyme. tandfonline.comnih.gov The study proposed that these compounds could act as dual agents by both intercalating into DNA and inhibiting Topoisomerase II. nih.gov The structural design, which hybridizes a polynuclear aromatic system with the imidazole-2-thione core, was intended to enhance anticancer activity through this dual mechanism. nih.gov The most potent DNA-damaging compounds were identified as promising candidates for effective dual DNA intercalators and topoisomerase II inhibitors. tandfonline.comnih.gov
Table 1: DNA Damage Potential of Selected Imidazole-2-thione Derivatives
| Compound ID | Imidazole C-4 Substituent | Imidazole N-1 Substituent | Potency of DNA Damage Induction |
|---|---|---|---|
| 5b | Phenyl | Phenyl | Potent |
| 5e | Phenyl | 4-Methoxyphenyl | Potent |
| 5h | 4-Chlorophenyl | Phenyl | Most Potent |
| 5j | 4-Chlorophenyl | 4-Methoxyphenyl | Potent |
| 5f | Phenyl | Allyl | Moderate |
| 5k | 4-Chlorophenyl | Allyl | Moderate |
| 5n | 4-Bromophenyl | Allyl | Moderate |
This table is based on structure-activity relationship findings reported in the literature. nih.gov
Antiviral Activities (In Vitro)
The imidazole scaffold is a common feature in many biologically active compounds, and its derivatives have been explored for a range of therapeutic properties, including antiviral activity. researchgate.net Specifically, the imidazole-2-thione core has been identified as a promising pharmacophore for developing new antiviral agents.
In vitro studies on N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones have demonstrated antiretroviral activity. Structure-activity relationship analyses from these studies have provided critical insights, revealing that the thione group (C=S) is essential for the observed biological effects. For instance, the methylation or benzylation of the sulfur atom in these imidazole-2-thione derivatives led to a complete loss of antiviral activity, underscoring the importance of the unmodified thione moiety for this particular biological function. While broad antiviral activity against various RNA and DNA viruses has been reported for the wider class of imidazole derivatives, specific in vitro studies focusing solely on this compound are not extensively documented in the reviewed literature. nih.gov
Anti-inflammatory and Analgesic Properties (Mechanistic In Vitro)
Derivatives of the imidazole heterocycle are known to possess anti-inflammatory and analgesic properties. researchgate.net Mechanistic studies suggest that these effects may stem from the inhibition of key enzymes and cellular processes involved in the inflammatory cascade. researchgate.net
Potential in vitro mechanisms for the anti-inflammatory action of imidazole derivatives include the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.net Furthermore, these compounds may interfere with the function of inflammatory cells by inhibiting neutrophil degranulation and curtailing the generation of reactive oxygen species (ROS), which are significant contributors to inflammation-related tissue damage. researchgate.net While the broader class of imidazole derivatives has been associated with these mechanisms, specific mechanistic in vitro studies on this compound have not been detailed in the available research.
Antihypertensive Activity (Mechanistic In Vitro)
The imidazole-2-thione structure has also been implicated in cardiovascular regulation, with some derivatives exhibiting antihypertensive properties. Mechanistic insights point towards the inhibition of Dopamine β-Hydroxylase (DBH) as a potential pathway for this activity. DBH is an enzyme that converts dopamine to norepinephrine, a neurotransmitter that can cause vasoconstriction and increase blood pressure.
In vitro studies on isomeric (pyridylmethyl)imidazole-2-thiones have shown modest inhibition of DBH. This inhibition is thought to be the basis for the significant in vivo effects observed, such as an increased vascular ratio of dopamine to norepinephrine and a subsequent lowering of blood pressure. This suggests that DBH inhibition is a plausible in vitro mechanism for the antihypertensive effects of certain imidazole-2-thione derivatives.
Antimalarial Activity (In Vitro)
The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including those with an imidazole core. researchgate.net The imidazole scaffold is considered a valuable building block in medicinal chemistry for the development of new chemotherapeutic agents against malaria. researchgate.net However, while the general class of imidazole derivatives has been identified as having potential antimalarial activity, specific in vitro studies detailing the efficacy and mechanism of action of this compound against Plasmodium species are not prominently featured in the current body of scientific literature.
Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives
The biological activity of this compound and its analogs is intricately linked to their molecular structure. The exploration of structure-activity relationships (SAR) provides critical insights into the chemical features necessary for their therapeutic effects. This section will delve into the influence of various substituents on the biological potency and the spectrum of activity, as well as the stereochemical requirements that govern their interactions with biological targets.
Influence of Substituents on Biological Potency and Spectrum
The substitution pattern on the phenyl rings and the imidazole core of this compound derivatives plays a pivotal role in modulating their biological activity. Research has demonstrated that even minor chemical modifications can lead to significant changes in both the potency and the type of pharmacological effect observed.
A key determinant of activity is the nature of the substituents on the 4- and 5-phenyl rings. Studies on a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives as inhibitors of the 15-lipoxygenase (15-LOX) enzyme have revealed important SAR trends. It has been observed that the presence of a free thiol (SH) group at the C2 position of the imidazole ring is crucial for potent inhibitory activity. Methylation of this thiol group leads to a dramatic decrease in both 15-LOX inhibition and free radical scavenging activity, suggesting that the thiol group may be involved in chelating the iron core of the enzyme's active site. nih.gov
The electronic properties of the substituents on the aryl rings also significantly impact the inhibitory potency. In the context of 15-LOX inhibition, a general trend has been identified where electron-withdrawing groups on the phenyl rings tend to enhance activity, while electron-donating groups are less favorable. For instance, derivatives with chloro or fluoro substituents on the phenyl rings exhibit greater potency compared to those with methoxy groups. researchgate.net
The following table summarizes the 15-lipoxygenase inhibitory activity of selected 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, highlighting the influence of different substituents on the phenyl rings.
| Compound | R1 (at position 4) | R2 (at position 5) | 15-LOX Inhibition IC50 (µM) |
| 1 | H | H | 25 |
| 2 | 4-OCH3 | 4-OCH3 | 110 |
| 3 | 4-F | 4-F | 15 |
| 4 | 4-Cl | 4-Cl | 4.7 |
| 5 | 4-CH3 | 4-CH3 | 35 |
| 6 | H | 4-OCH3 | 55 |
| 7 | H | 4-Cl | 10 |
Furthermore, the biological spectrum of these compounds can be altered by modifying the core structure. For example, the synthesis of derivatives where the 4,5-diphenyl-1H-imidazol-2-thiol is coupled with various benzyl bromide or 2-(chloromethyl)-1H-benzimidazole moieties has been explored to develop novel antibacterial agents. scirp.org In one such study, a derivative containing a benzimidazole (B57391) ring with a chloro substituent (compound 6d in the study) was found to be twice as potent as the standard drug ciprofloxacin against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.org Another derivative with a different benzimidazole substitution (compound 6c) showed moderate activity against Staphylococcus aureus and Enterococcus faecalis (MIC of 16 µg/mL for both). scirp.org
This indicates that the introduction of additional heterocyclic systems can significantly enhance the antibacterial profile of the this compound scaffold.
Stereochemical Requirements for Activity
The stereochemistry of 4,5-disubstituted imidazole-2-thione derivatives is a critical factor that can profoundly influence their biological activity. The presence of two chiral centers at the C4 and C5 positions of the imidazole ring gives rise to the possibility of different stereoisomers (enantiomers and diastereomers). These isomers can exhibit distinct pharmacological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.
While comprehensive studies specifically detailing the stereochemical requirements for the biological activity of this compound are not extensively available in the reviewed literature, research on related 4,5-disubstituted imidazolidine-2-thiones provides valuable insights. For instance, studies on 4,5-dihydroxyimidazolidine-2-thione have identified the existence of cis and trans isomers. mdpi.com Quantum chemical calculations have shown that N-alkylated cis isomers of these dihydroxy derivatives have lower molecular energy compared to the trans isomers, which is attributed to intramolecular hydrogen bonding between the two hydroxyl groups. mdpi.com
Further research is required to isolate and evaluate the biological activities of the individual stereoisomers of this compound and its derivatives to fully elucidate the stereochemical requirements for their various pharmacological effects. Such studies would be instrumental in the design of more potent and selective therapeutic agents based on this chemical scaffold.
Advanced Applications in Chemical Science and Materials
Catalysis and Ligand Design for Metal Complexes
The electronic properties and structural versatility of 4,5-Diphenyl-1,5-dihydroimidazole-2-thione and its derivatives make them significant in the field of catalysis, particularly as precursors to N-heterocyclic carbenes (NHCs) and as ligands for catalytically active metal centers.
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ancillary ligands for transition metals, owing to their strong σ-donating properties which create stable and highly active catalysts. beilstein-journals.org Imidazole-2-thiones, such as this compound, are common and effective precursors for the synthesis of the corresponding imidazol-2-ylidene NHCs. The conversion is typically achieved through desulfurization.
Once formed, these NHC ligands, characterized by the 4,5-diphenylimidazol-2-ylidene core, can coordinate to a wide array of metal centers. The bulky phenyl groups at the C4 and C5 positions provide significant steric hindrance around the metal center, a feature that is often crucial for stabilizing the complex and influencing the selectivity of catalytic reactions. For instance, derivatives like 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol, which is structurally analogous, serve as effective ligands. The thiol group, in particular, is noted for its electron-donating capabilities and its ability to stabilize metal centers in complexes, such as those with Gold(I/III) for potential therapeutic applications.
The general synthetic pathway to NHCs from thione precursors highlights the importance of this class of compounds in organometallic chemistry and catalysis. beilstein-journals.org
Table 1: Selected NHC Precursors and Related Ligands
| Precursor/Ligand | Description | Application Area |
|---|---|---|
| This compound | A key precursor for the synthesis of 4,5-diphenyl-substituted N-Heterocyclic Carbenes (NHCs). | Organocatalysis, Ligand Synthesis |
| 1-Benzyl-4,5-diphenyl-1H-imidazole-2-thiol | A derivative used as an electron-donating ligand for stabilizing metal complexes. | Medicinal Chemistry, Catalysis |
| 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene | A related NHC used as a neutral monodentate ligand and organocatalyst. researchgate.net | Organocatalysis, Metal Complexation researchgate.net |
The development of chiral molecules is a cornerstone of modern synthetic chemistry, and this compound derivatives have shown potential in this domain. By introducing chirality into the ligand framework, chemists can create asymmetric catalysts that facilitate enantioselective transformations. mdpi.com
One strategy involves the synthesis of chiral atropisomers of related imidazole-2-thione derivatives. For example, 4,5-dimethyl-Δ⁴-N-phenyl-N-aryl-imidazole-2-thiones, which share the same core structure, have been synthesized as chiral molecules due to restricted rotation around the N-C aryl bond. nih.gov These atropisomeric thiones can be separated and potentially used as chiral ligands for asymmetric metal catalysis. nih.gov The principle of using a chiral auxiliary, a temporary chiral group that directs the stereochemical outcome of a reaction, is a well-established method in asymmetric synthesis. iupac.org
While direct application of this compound as a chiral auxiliary is not extensively documented, the synthesis of chiral derivatives demonstrates a clear pathway for its use in asymmetric catalysis. The introduction of chiral substituents on the nitrogen atoms or the phenyl rings can transform this scaffold into a valuable chiral ligand or auxiliary for synthesizing enantiomerically pure compounds. nih.govnih.gov
Material Science Applications and Functional Materials
The inherent properties of the imidazole (B134444) ring system, combined with the phenyl and thione functionalities, make this compound and its derivatives attractive candidates for applications in material science. Imidazole-based compounds are known for their diverse applications, including in functional materials. nih.gov
Research into related heterocyclic systems suggests potential applications. For example, derivatives of 1,5-benzodiazepin-2-thione have been investigated for their nonlinear optical (NLO) properties. espublisher.comespublisher.com These materials can interact with intense light sources, like lasers, to produce a variety of optical effects, making them useful in telecommunications and optical computing. The high polarizability and potential for charge transfer within the 4,5-diphenylimidazole (B189430) framework suggest that its derivatives could also exhibit interesting NLO properties.
Furthermore, the fluorescent nature of some imidazole derivatives makes them suitable for use as optical whiteners in textiles or as components in optical and photographic technologies. nih.gov The extended π-conjugation provided by the phenyl groups in this compound could contribute to desirable photophysical properties, opening avenues for its use in organic light-emitting diodes (OLEDs) or chemical sensors. Computational studies on related imidazole structures have shown that they can be effective hole transporters, a crucial property for electronic materials. nih.gov
Use as Intermediates in the Synthesis of Complex Molecules
One of the most significant roles of this compound is as a versatile intermediate for the synthesis of more complex heterocyclic systems. Its multiple reaction sites—the two nitrogen atoms and the sulfur atom—allow for a variety of subsequent chemical transformations.
A prominent application is in the synthesis of fused heterocyclic systems. For example, 4,5-diphenylimidazole-2-thione reacts with reagents like 1-chloro-2,3-epoxy-propane or halogeno-alkanols to form S-alkylated intermediates. researchgate.netnih.gov These intermediates can then undergo intramolecular cyclization to yield complex fused ring systems such as imidazo[2,1-b]thiazines and imidazothiazoles. researchgate.netnih.gov The reaction conditions, including the choice of catalyst and the use of microwave irradiation, can be tuned to selectively produce either the S-alkylated intermediate or the final cyclized product. researchgate.netnih.gov
Table 2: Synthesis of Fused Heterocycles from 4,5-Diphenylimidazole-2-thione
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 1-Chloro-2,3-epoxy-propane | Basic conditions | Imidazo[2,1-b]thiazine derivative | researchgate.net |
| Halogeno-alkanols | Sodium ethoxide, MW irradiation | S-hydroxyalkyl-imidazoles | nih.gov |
| S-hydroxyalkyl-imidazoles | Potassium carbonate, DMF | Imidazo[2,1-b]thiazines and thiazoles | nih.gov |
These fused heterocyclic compounds are of interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties. The ability to readily access these complex scaffolds from this compound underscores its importance as a foundational building block in synthetic organic chemistry. nih.gov
Future Research Directions and Concluding Perspectives
Emerging Synthetic Strategies for 4,5-Diphenyl-1,5-dihydroimidazole-2-thione
The development of novel, efficient, and sustainable synthetic methodologies is crucial for advancing the study of this compound and its derivatives. Future synthetic efforts are likely to focus on several key areas:
Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions will be a priority. This includes microwave-assisted synthesis, ultrasound-promoted reactions, and the use of water as a solvent to minimize the environmental impact of chemical production.
Multi-component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the desired product in a single step can significantly improve efficiency and reduce waste. The synthesis of 2-substituted-4,5-diphenyl imidazoles by refluxing benzil (B1666583) with various aldehydes in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid serves as a foundational example. nih.gov
Catalytic Systems: The exploration of novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis of this compound could enable more efficient and reproducible production.
Advanced Spectroscopic and Imaging Techniques for Real-time Analysis
To fully understand the behavior of this compound in complex chemical and biological systems, advanced analytical techniques are indispensable. Future research will likely leverage:
High-Resolution Mass Spectrometry (HRMS): Techniques like MALDI-TOF and ESI-MS will continue to be essential for the precise determination of molecular weights and the characterization of reaction intermediates and products. nih.gov
Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), will be crucial for the unambiguous structural elucidation of complex derivatives and for studying dynamic processes like tautomerism. mdpi.com The use of 1H NMR and 13C NMR has been fundamental in confirming the structures of synthesized imidazole (B134444) derivatives. nih.govthepharmajournal.com
In Situ Spectroscopic Methods: Techniques like in situ FT-IR and Raman spectroscopy can provide real-time monitoring of chemical reactions, offering insights into reaction kinetics and mechanisms.
Fluorescence Imaging: For biological applications, the development of fluorescently tagged derivatives of this compound could enable real-time imaging of its localization and interactions within living cells.
Deeper Mechanistic Understanding of Chemical Transformations
A thorough understanding of the reaction mechanisms governing the chemical transformations of this compound is fundamental for its rational application. Future investigations should focus on:
Thione-Thiol Tautomerism: Detailed experimental and theoretical studies are needed to fully understand the factors influencing the thione-thiol equilibrium, which is critical for the compound's reactivity and biological activity. researchgate.net Theoretical studies have indicated that the thione form is generally more stable than the thiol form. researchgate.net
Reaction Kinetics: In-depth kinetic studies of key reactions, such as alkylation and oxidation, will provide valuable data for optimizing reaction conditions and predicting product distributions.
Computational Modeling: Quantum chemical calculations, including Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. mdpi.comresearchgate.net
Integration of In Silico and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is a powerful tool for the rational design of new molecules with desired properties. nih.govnih.gov For this compound, this integrated approach can be applied to:
Structure-Activity Relationship (SAR) Studies: By combining the synthesis and biological evaluation of a series of derivatives with computational modeling, it is possible to build robust SAR models. nih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules.
Molecular Docking: This computational technique can predict the binding modes of this compound derivatives within the active sites of biological targets, providing insights into the molecular basis of their activity. nih.gov
Pharmacophore Modeling: Identifying the key structural features required for a specific biological activity allows for the design of new scaffolds with improved pharmacological profiles.
Exploration of Novel Biological Targets and Therapeutic Areas (In Vitro)
While the biological activities of this compound and its analogs have been explored to some extent, there is vast potential for discovering new therapeutic applications through in vitro studies.
Enzyme Inhibition: This class of compounds has shown promise as enzyme inhibitors. For instance, certain 4,5-diphenyl-imidazol-1,2,3-triazole hybrids have demonstrated potent inhibitory activity against α-glucosidase, suggesting potential as anti-diabetic agents. nih.gov Future research should screen them against a wider range of enzymes implicated in various diseases.
Anticancer Activity: Some imidazole derivatives have been investigated for their potential as anticancer agents, with studies exploring their ability to induce apoptosis and inhibit cancer cell proliferation. nih.govnih.govnih.gov Further in vitro screening against diverse cancer cell lines is warranted.
Antimicrobial and Anthelmintic Properties: Research has indicated that derivatives of 4,5-diphenyl imidazole possess antibacterial and anthelmintic activities. nih.govthepharmajournal.com The exploration of their efficacy against a broader spectrum of pathogens, including drug-resistant strains, is a promising avenue.
Below is a table summarizing the in vitro biological activities of some this compound derivatives:
| Derivative Type | Biological Target/Activity | Key Findings |
| 4,5-diphenyl-imidazol-1,2,3-triazole hybrids | α-glucosidase inhibition | Exhibited excellent inhibitory activity, more potent than the standard drug acarbose. nih.gov |
| Imidazole-2-thiones linked to acenaphthylenone | DNA intercalation and topoisomerase II inhibition | Induced potent damage in calf thymus DNA. nih.gov |
| 2-substituted-4,5-diphenyl imidazoles | Anthelmintic activity | Showed significant paralysis and death times in earthworms compared to standard drugs. nih.gov |
| 2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazole derivatives | Antibacterial activity | Demonstrated moderate to good activity against S. aureus and E. coli. thepharmajournal.com |
Potential in Interdisciplinary Research Fields
The unique properties of this compound make it a candidate for applications beyond medicinal chemistry. Future interdisciplinary research could explore its potential in:
Materials Science: The ability of the thione group to coordinate with metal ions suggests potential applications in the development of novel coordination polymers, metal-organic frameworks (MOFs), and sensors.
Catalysis: Imidazole-2-thione derivatives can serve as ligands for transition metal catalysts, potentially leading to new catalytic systems for organic synthesis.
Supramolecular Chemistry: The hydrogen bonding capabilities of the imidazole-2-thione core could be exploited in the design of self-assembling systems and functional supramolecular materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
